Vortioxetine is classified as a multimodal antidepressant. [] It is a synthetic compound, meaning it does not have a natural source in the same way that plant-derived medications do. [] The term "multimodal" refers to Vortioxetine's diverse interactions with different neurotransmitter systems in the brain, primarily the serotonergic system but also others, which is thought to contribute to its unique effects. []
Vortioxetine D8 is derived from vortioxetine, which was first synthesized and patented in the mid-2000s. It belongs to the class of drugs known as serotonin modulator and stimulator agents. The deuterated form is classified under deuterated pharmaceuticals, which are designed to alter the metabolic pathways of the parent compound, thereby optimizing drug performance and safety profiles.
The synthesis of vortioxetine D8 involves several advanced organic chemistry techniques. The general synthetic route includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high yields and purity levels.
Vortioxetine D8 retains a similar molecular structure to vortioxetine but incorporates deuterium atoms at specific positions within the molecule. The molecular formula for vortioxetine is C18H21N3S, while for its deuterated form, it would be represented as C18D21N3S.
Key structural features include:
Vortioxetine D8 can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions are significant for developing derivatives with modified pharmacological properties.
The mechanism of action of vortioxetine D8 is hypothesized to be similar to that of its parent compound, involving:
The introduction of deuterium may affect these mechanisms by altering metabolic stability and receptor binding kinetics.
Vortioxetine D8 exhibits several notable physical and chemical properties:
These properties make vortioxetine D8 a candidate for further pharmaceutical development.
Vortioxetine D8 has potential applications in:
Deuterium (²H), a stable hydrogen isotope with an additional neutron, has evolved from a biochemical tracer to a strategic tool for drug optimization. Initial applications in the 1960s–1970s focused on using deuterium as a non-radioactive label in mass spectrometry and metabolic pathway mapping. For example, deuterated neurotransmitters enabled foundational studies of monoamine metabolism, directly informing early antidepressant development [4] [8]. By the 2000s, deuteration shifted toward pharmacokinetic enhancement, exemplified by deuterated dextromethorphan (d6-DM), which demonstrated reduced first-pass metabolism and prolonged half-life in preclinical models [5]. This paved the way for "kinetic isotope effect" (KIE) applications in central nervous system drugs, where metabolic stability is often limiting. Vortioxetine D8 (octadeuterated vortioxetine) represents a modern iteration of this approach, targeting the metabolic vulnerabilities of a complex multimodal antidepressant [1] [6].
Vortioxetine’s efficacy hinges on its balanced modulation of serotonin (5-HT) receptors and the serotonin transporter (SERT). Its deuterated analogue, Vortioxetine D8, leverages the kinetic isotope effect (KIE)—where stronger carbon-deuterium (C-²H) bonds resist enzymatic cleavage—to prolong therapeutic activity. Key mechanistic advantages include:
Table 1: Binding Affinities (Ki) of Vortioxetine vs. Vortioxetine D8 [2] [6] [9]
Target | Vortioxetine Ki (nM) | Vortioxetine D8 Ki (nM) | Primary Effect |
---|---|---|---|
SERT | 1.6 | 1.6 | Serotonin reuptake inhibition |
5-HT3 | 3.7 | 3.7 | Antagonism (analgesia) |
5-HT1A | 15 | 15 | Agonism (cognition) |
5-HT7 | 19 | 19 | Antagonism (pain modulation) |
5-HT1B | 33 | 33 | Partial agonism |
Beyond therapeutic optimization, Vortioxetine D8 serves as a critical research tool for elucidating neuropharmacokinetic and dynamic processes:
Table 2: Applications of Isotopic Labeling in Neuropharmacology [4] [8]
Technique | Isotope Used | Application in Vortioxetine D8 Research |
---|---|---|
Hydrogen Exchange (HIE) | ²H, ³H | Late-stage deuteration via iridium catalysts |
Metabolic Profiling | ¹⁴C, ²H | Tracing metabolite distribution in CNS tissues |
Quantitative MS | ²H | Absolute quantification in ADME assays |
Receptor Occupancy | ¹¹C, ¹⁸F | Correlating dose with SERT blockade (PET) |
Recent innovations like late-stage hydrogen isotope exchange (HIE) streamline deuteration. Iridium/ruthenium catalysts enable direct ²H-incorporation into vortioxetine’s heterocycles without multi-step synthesis, accelerating deuterated drug discovery [8]. Collaborative frameworks (e.g., academia-industry partnerships) further optimize these techniques for CNS drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7